
Potential off-target effects of Hpk1-IN-35

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Hpk1-IN-35

Cat. No.: B12390678 Get Quote

Technical Support Center: Hpk1-IN-35
This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) for researchers using Hpk1-IN-35, a potent and selective inhibitor of Hematopoietic

Progenitor Kinase 1 (HPK1). This guide focuses on addressing potential off-target effects to

ensure accurate experimental outcomes.

Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Hpk1-IN-35?

Hpk1-IN-35 is a potent and selective inhibitor of HPK1 with an IC50 value of 3.5 nM.[1] It

functions as a negative regulator of T-cell receptor (TCR) signaling.[2][3] By inhibiting HPK1,

the compound prevents the phosphorylation of key downstream signaling molecules like SLP-

76, leading to sustained T-cell activation and proliferation.[1][2] In cell-based assays, Hpk1-IN-
35 has been shown to decrease the expression of phosphorylated SLP-76 (p-SLP76) and

promote the secretion of Interleukin-2 (IL-2) in Jurkat cells.[1]

Q2: I am observing unexpected phenotypes in my cell-based assays that are inconsistent with

HPK1 inhibition. What could be the cause?

While Hpk1-IN-35 is designed to be selective, unexpected phenotypes could arise from off-

target effects, where the inhibitor interacts with other kinases. Kinase inhibitors often have a

degree of polypharmacology, meaning they can bind to multiple targets.[4][5] It is also possible

that the observed phenotype is a downstream consequence of HPK1 inhibition that is specific
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to your experimental system. To investigate this, it is crucial to perform control experiments and

validate on-target engagement.

Q3: What are the potential off-target kinases for Hpk1-IN-35?

While a comprehensive public kinome scan for Hpk1-IN-35 is not available, its chemical

scaffold, 7H-pyrrolo[2,3-d]pyrimidine, has been associated with the inhibition of other kinases.

Therefore, researchers should be aware of potential interactions with members of the following

kinase families:

Tec family kinases: Such as Interleukin-2-inducible T-cell kinase (Itk).[6]

Receptor Tyrosine Kinases (RTKs): Including Epidermal Growth Factor Receptor (EGFR),

HER2, and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[2][7]

Cyclin-Dependent Kinases (CDKs): Such as CDK2.[2][7]

Janus Kinases (JAKs): Some inhibitors with a similar core structure have shown activity

against JAK family members.[8][9]

It is important to empirically determine the off-target profile in your specific experimental

context.

Troubleshooting Guide
This guide provides a structured approach to troubleshooting potential off-target effects of

Hpk1-IN-35.

Problem 1: Inconsistent or unexpected cellular
phenotype.
Possible Cause: Off-target kinase inhibition.

Troubleshooting Steps:

Validate On-Target Engagement in Cells: Confirm that Hpk1-IN-35 is engaging with HPK1 in

your cellular model. The Cellular Thermal Shift Assay (CETSA) is a powerful method for this

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 12 Tech Support

https://www.benchchem.com/product/b12390678?utm_src=pdf-body
https://www.benchchem.com/product/b12390678?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/30999237/
https://www.mdpi.com/1424-8247/16/9/1324
https://pubmed.ncbi.nlm.nih.gov/37765132/
https://www.mdpi.com/1424-8247/16/9/1324
https://pubmed.ncbi.nlm.nih.gov/37765132/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7957946/
https://www.mdpi.com/1422-0067/24/3/2649
https://www.benchchem.com/product/b12390678?utm_src=pdf-body
https://www.benchchem.com/product/b12390678?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12390678?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


purpose. An increase in the thermal stability of HPK1 in the presence of Hpk1-IN-35
indicates target engagement.

Assess Downstream HPK1 Signaling: Use Western blotting to check the phosphorylation

status of the direct HPK1 substrate, SLP-76, at Ser376. A dose-dependent decrease in p-

SLP76 (Ser376) upon treatment with Hpk1-IN-35 would confirm on-target activity.

Profile Against a Kinase Panel: If off-target effects are suspected, consider profiling Hpk1-IN-
35 against a panel of kinases, particularly those from the families mentioned in FAQ Q3. This

can be done through commercial services offering kinase screening assays.

Use a Structurally Unrelated HPK1 Inhibitor: If available, use a different, structurally distinct

HPK1 inhibitor as a control. If the phenotype is reproduced, it is more likely to be an on-

target effect of HPK1 inhibition.

Rescue Experiment with HPK1 Overexpression: In certain contexts, overexpressing a wild-

type or inhibitor-resistant mutant of HPK1 could help determine if the observed phenotype is

due to on-target inhibition.

Problem 2: Discrepancy between biochemical IC50 and
cellular EC50.
Possible Cause: Poor cell permeability, active efflux from cells, or high intracellular ATP

concentrations competing with the inhibitor.

Troubleshooting Steps:

Evaluate Cell Permeability: Assess the intracellular concentration of Hpk1-IN-35 using

techniques like liquid chromatography-mass spectrometry (LC-MS).

Check for ABC Transporter Activity: Use inhibitors of common efflux pumps (e.g., verapamil

for P-glycoprotein) to see if the cellular potency of Hpk1-IN-35 increases.

Titrate Serum Concentration: Components in the cell culture serum can bind to the inhibitor

and reduce its effective concentration. Perform experiments with varying serum

concentrations to assess this effect.
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Data Presentation
Table 1: On-Target Activity of Hpk1-IN-35

Parameter Value Cell Line Assay Reference

IC50 (HPK1) 3.5 nM -
Biochemical

Assay
[1]

EC50 (IL-2

Secretion)
1.19 µM Jurkat Cellular Assay [1]

IC50 (p-SLP76) 1.04 µM Jurkat Western Blot [1]

Table 2: Representative Potential Off-Target Profile for a 7H-pyrrolo[2,3-d]pyrimidine Scaffold

This table presents a hypothetical off-target profile based on published data for structurally

related compounds to guide researchers in their investigations. These are not confirmed off-

targets of Hpk1-IN-35.
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Kinase Family
Potential for
Interaction

Rationale/Referenc
e

Itk Tec Kinase High

7H-pyrrolo[2,3-

d]pyrimidine is a

known scaffold for Itk

inhibitors.[6]

EGFR
Receptor Tyrosine

Kinase
Moderate

Some derivatives of

this scaffold show

activity against EGFR.

[2][7][10]

HER2
Receptor Tyrosine

Kinase
Moderate

Activity has been

observed in related

compounds.[2][7]

VEGFR2
Receptor Tyrosine

Kinase
Moderate

Identified as a target

for some pyrrolo[2,3-

d]pyrimidines.[2][7]

CDK2
Cyclin-Dependent

Kinase
Low to Moderate

Some multi-targeted

inhibitors with this

core structure inhibit

CDK2.[2][7]

JAK1/2 Janus Kinase Low

Other HPK1 inhibitors

have shown cross-

reactivity with JAK

family members.[8]

Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for
Target Engagement
This protocol is adapted from established CETSA methodologies.[11][12][13][14][15]

Objective: To verify the binding of Hpk1-IN-35 to HPK1 in intact cells.
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Methodology:

Cell Treatment: Culture your cells of interest to 70-80% confluency. Treat the cells with either

vehicle (e.g., DMSO) or Hpk1-IN-35 at various concentrations for a predetermined time (e.g.,

1 hour).

Heating: After treatment, harvest the cells and resuspend them in a buffer (e.g., PBS with

protease inhibitors). Aliquot the cell suspension into PCR tubes. Heat the aliquots at a range

of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling

at room temperature for 3 minutes.

Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen

and thawing at room temperature).

Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20

minutes at 4°C to pellet the aggregated proteins.

Protein Quantification and Analysis: Carefully collect the supernatant containing the soluble

proteins. Quantify the total protein concentration. Analyze the presence of soluble HPK1 in

each sample by Western blotting using an anti-HPK1 antibody.

Data Analysis: Quantify the band intensities from the Western blot. Plot the percentage of

soluble HPK1 against the temperature for both vehicle and Hpk1-IN-35 treated samples. A

rightward shift in the melting curve for the inhibitor-treated samples indicates thermal

stabilization and therefore, target engagement.

Protocol 2: Kinobeads Competition Binding Assay for
Off-Target Profiling
This protocol is a generalized procedure based on chemical proteomics approaches.[16][17]

[18][19][20]

Objective: To identify potential off-targets of Hpk1-IN-35 in a cellular lysate.

Methodology:
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Cell Lysate Preparation: Prepare a native cell lysate from the cells of interest using a mild

lysis buffer to maintain protein integrity and kinase activity.

Inhibitor Incubation: Aliquot the cell lysate and incubate with increasing concentrations of

Hpk1-IN-35 (and a vehicle control) for a specified time (e.g., 45 minutes at 4°C).

Kinobeads Pulldown: Add kinobeads (Sepharose beads with immobilized broad-spectrum

kinase inhibitors) to the lysates and incubate to allow kinases not bound by Hpk1-IN-35 to

bind to the beads.

Washing: Wash the beads extensively to remove non-specifically bound proteins.

Elution and Digestion: Elute the bound proteins from the beads and perform in-solution or

on-bead tryptic digestion to generate peptides.

LC-MS/MS Analysis: Analyze the peptide mixtures by liquid chromatography-tandem mass

spectrometry (LC-MS/MS) to identify and quantify the proteins that were pulled down.

Data Analysis: Proteins that are true targets or off-targets of Hpk1-IN-35 will show a dose-

dependent decrease in their abundance in the pulldown fractions. The IC50 for displacement

from the beads can be calculated for each identified kinase.
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Caption: HPK1 signaling pathway and the inhibitory action of Hpk1-IN-35.
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Caption: Troubleshooting workflow for unexpected phenotypes with Hpk1-IN-35.
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Caption: Experimental workflow for characterizing Hpk1-IN-35 activity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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